![molecular formula C7H11N5O2 B13300450 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B13300450.png)
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-throughput screening and process optimization to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could modulate signal transduction pathways, affecting cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methylpyrazole: A structurally similar compound with different functional groups.
3-Aminopyrazole: Another pyrazole derivative with distinct reactivity and applications.
4-Aminopyridine: A related heterocyclic compound with varied biological activities.
Uniqueness
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N5O2 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-10-5(13)3-12-2-4(8)6(11-12)7(9)14/h2H,3,8H2,1H3,(H2,9,14)(H,10,13) |
Clave InChI |
UWGHCDLTFGYZCG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1C=C(C(=N1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


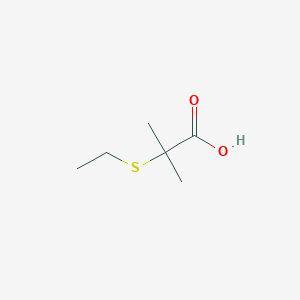
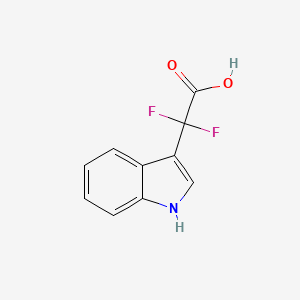
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)

![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
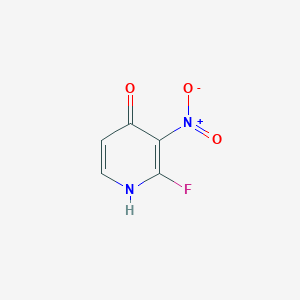
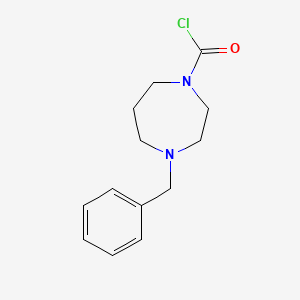
amine](/img/structure/B13300409.png)
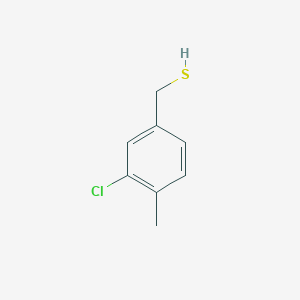


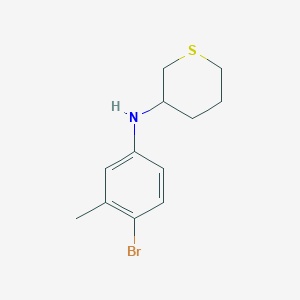
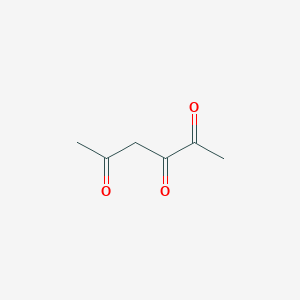
![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
